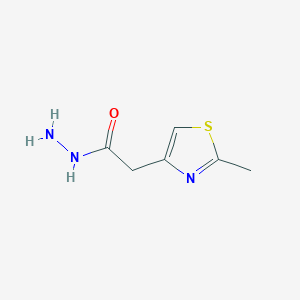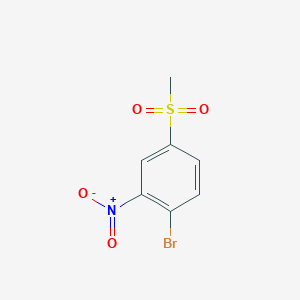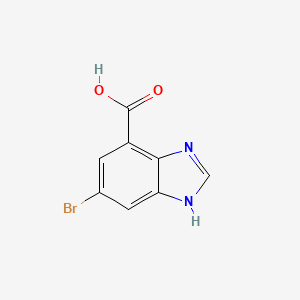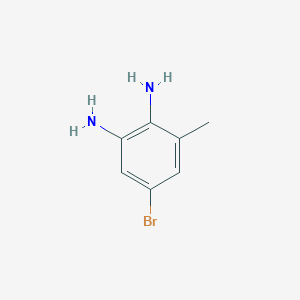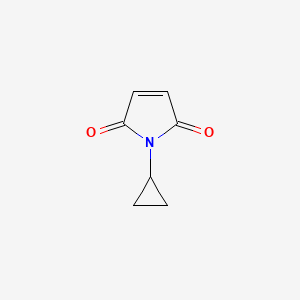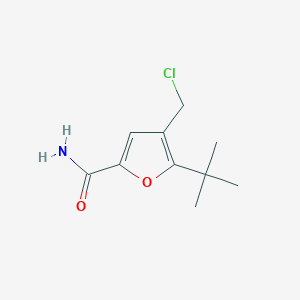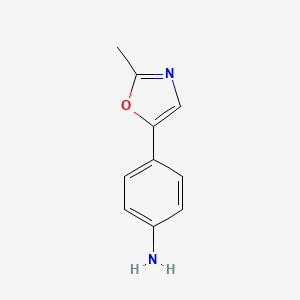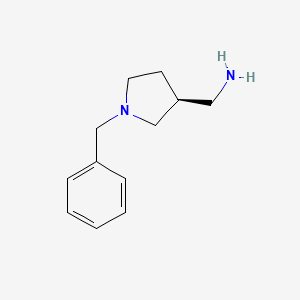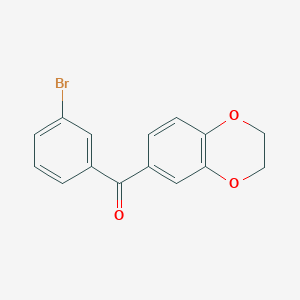
1-(4-methylbenzyl)-1H-indole-2,3-dione
Overview
Description
1-(4-methylbenzyl)-1H-indole-2,3-dione, also known as 4-methylbenzylideneindanone, is a heterocyclic aromatic ketone with a molecular formula of C13H12O2. It has a molar mass of 204.23 g/mol and a melting point of 83-85 °C. It is a colorless solid that is insoluble in water and has a low solubility in organic solvents. It is a common intermediate in organic synthesis and is used in the production of pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
1-(4-Methylbenzyl)-1H-indole-2,3-dione, a derivative of isatins (1H-indole-2,3-dione), is a synthetically versatile substrate used in organic synthesis. It is instrumental in synthesizing a wide array of heterocyclic compounds, such as indoles and quinolines. These compounds have significant roles in drug synthesis and in exploring biochemical processes (Garden & Pinto, 2001).
Inhibitory Activity Against Carbonic Anhydrases
Research on 1H-indole-2,3-dione derivatives, including this compound, has shown their potential as selective inhibitors of human carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can be significant in therapeutic contexts (Eraslan-Elma et al., 2022).
Antimicrobial Properties
1H-Indole-2,3-dione derivatives have demonstrated moderate inhibitory activity against certain fungal and bacterial strains. This suggests their potential application in developing new antimicrobial agents (Ramadan et al., 2019).
Use as Chemosensors
The compound's structure, featuring amide and carbonyl functional groups, makes it suitable for use as a chemosensor, particularly for metal ions like Fe3+. Its ability to detect and bind metal ions can be applied in various chemical and environmental monitoring applications (Fahmi et al., 2019).
Anticancer Activity
Some derivatives of 1H-indole-2,3-dione have shown promising results in inhibiting the growth of cancer cells, indicating their potential in anticancer drug development (Kumar & Sharma, 2022).
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSUSTXEXDHJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364447 | |
| Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79183-26-9 | |
| Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




